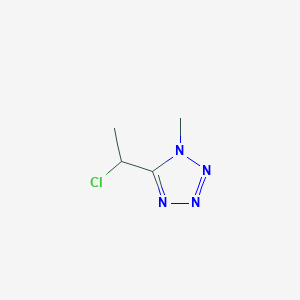

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole

Description

Historical Context and Development of Tetrazole Chemistry

The foundation of tetrazole chemistry traces back to 1885 when Swedish chemist Johannes Adolf Bladin first synthesized tetrazole derivatives at the University of Uppsala. Bladin's pioneering work involved the synthesis of 2-cyanophoric-5-phenyltetrazole, marking the beginning of systematic research into this unique class of heterocyclic compounds. During the initial period from 1885 to 1950, scientific interest in tetrazoles remained relatively modest, with only approximately 300 derivatives reported in the literature.

The transformative period for tetrazole chemistry began in the 1950s when researchers discovered the broad applicability of these compounds in agriculture, biochemistry, medicine, pharmacology, and explosives technology. This expanded understanding of tetrazole utility catalyzed rapid development in synthesis methodologies and structural variations. The recognition that tetrazoles could serve as carboxylic acid replacements in pharmaceutical compounds proved particularly significant, as these heterocycles possess similar pKa values and approximately equivalent planar delocalized system space requirements while providing maximum nitrogen content among heterocyclic compounds.

The evolution of tetrazole synthesis has been marked by continuous improvements in reaction conditions and methodologies. Early synthesis approaches relied on the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, a method that presented safety challenges due to the explosive nature of hydrazoic acid. Subsequently, the development of the Pinner reaction using organic nitriles with sodium azide in the presence of buffered strong acids provided a cleaner synthetic route to 5-substituted 1H-tetrazoles. These methodological advances established the foundation for synthesizing complex tetrazole derivatives such as this compound.

The structural understanding of tetrazoles has evolved significantly since Bladin's initial work. Modern research has revealed that tetrazoles exist in multiple tautomeric forms, with three primary isomers of the parent tetrazole: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The equilibrium between these forms depends on environmental conditions, with 1H-tetrazole predominating in solid phase and 2H-tetrazole dominating in gas phase. This tautomeric behavior has profound implications for the chemical reactivity and biological activity of tetrazole derivatives.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative of substituted tetrazole derivatives that combine multiple functional elements in a single molecular framework. The compound exhibits the fundamental characteristics of the tetrazole family while incorporating specific structural features that distinguish it from simpler tetrazole analogs.

The tetrazole ring system itself represents one of the most nitrogen-rich stable heterocyclic structures, containing four nitrogen atoms and one carbon atom within a five-membered ring. This exceptional nitrogen content confers unique electronic properties to the heterocycle, including high electron density and multiple sites for intermolecular interactions. The aromatic character of the tetrazole ring, evidenced by its six π-electrons, provides thermal and chemical stability that surpasses many other heterocyclic systems.

The specific substitution pattern of this compound introduces additional complexity and functionality to the basic tetrazole framework. The methyl group attached to the N-1 position serves to stabilize the tautomeric form and reduce the acidity compared to unsubstituted tetrazoles. This N-methylation prevents the tautomeric equilibrium between 1H- and 2H-forms that characterizes unsubstituted tetrazoles, resulting in a more predictable chemical behavior.

The 1-chloroethyl substituent at the C-5 position represents a particularly significant structural feature that expands the synthetic utility of the compound. This substituent introduces both an alkyl chain and a halogen functionality, creating opportunities for further chemical elaboration through nucleophilic substitution reactions or elimination processes. The presence of the chlorine atom provides a reactive site for various transformations while the ethyl portion contributes to the overall lipophilicity of the molecule.

The planar ring skeleton structure and nitrogen-rich multi-electron conjugated system of this compound confer both donor and acceptor electronic properties to the molecule. This dual electronic nature enables the compound to participate in diverse intermolecular interactions through hydrogen bonding, π-π stacking, and van der Waals forces. The ability to form multiple simultaneous hydrogen bonds makes tetrazole derivatives particularly effective in biological systems where protein-ligand interactions are crucial.

Comparative analysis with related tetrazole derivatives reveals the unique position of this compound within this chemical family. While compounds such as 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole share the chloroethyl substituent, the methyl group versus phenyl group difference significantly affects molecular properties including solubility, reactivity, and potential biological activity. The methyl derivative typically exhibits greater water solubility and different pharmacokinetic properties compared to aromatic analogs.

Significance and Applications in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, reflecting both the intrinsic properties of the tetrazole heterocycle and the specific synthetic opportunities presented by its substitution pattern. Contemporary research has demonstrated that tetrazole derivatives possess remarkable potential as pharmaceutical intermediates, synthetic building blocks, and functional materials.

In pharmaceutical research, tetrazole derivatives have gained prominence as bioisosteric replacements for carboxylic acid groups in drug molecules. The tetrazole heterocycle serves as an effective carboxylic acid mimic due to its similar acidity (pKa values) and comparable geometric requirements for molecular recognition. This bioisosteric relationship has led to the development of numerous therapeutic agents containing tetrazole moieties, including angiotensin receptor blockers such as losartan and candesartan. The metabolic stability of tetrazoles compared to carboxylic acids provides additional advantages in drug design, as these heterocycles resist enzymatic degradation pathways that commonly affect carboxylic acid-containing compounds.

The synthetic utility of this compound stems from its multiple reactive sites and functional groups. The chloroethyl substituent provides opportunities for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through displacement of the chlorine atom. This reactivity has been exploited in the synthesis of complex tetrazole-containing molecules for various applications. Additionally, the compound can serve as a precursor for photochemical transformations, where tetrazoles undergo photoinduced ring-opening to generate reactive nitrile imine intermediates.

Research in materials science has revealed significant applications for tetrazole derivatives in the development of energetic materials and high-nitrogen content compounds. The exceptional nitrogen content of tetrazoles, combined with their thermal stability, makes them attractive components for advanced materials applications. Studies have demonstrated that methylated tetrazole derivatives, such as this compound, exhibit reduced sensitivity compared to unsubstituted analogs while maintaining favorable energetic properties.

The compound has also found applications in coordination chemistry and materials synthesis. Tetrazole derivatives serve as versatile ligands for metal complexes, with the nitrogen-rich heterocycle providing multiple coordination sites. Recent research has demonstrated the preparation of organometallic tetrazole derivatives, including novel organocopper complexes that exhibit unique structural and electronic properties. These coordination compounds have potential applications in catalysis, electronic materials, and advanced functional materials.

Current research trends indicate expanding interest in tetrazole derivatives for diverse applications ranging from medicinal chemistry to advanced materials. The development of improved synthetic methodologies for tetrazole preparation, including microwave-assisted synthesis and heterogeneous catalysis, has enhanced the accessibility of compounds such as this compound. These methodological advances support continued exploration of tetrazole chemistry and the development of novel applications for these versatile heterocyclic compounds.

Properties

IUPAC Name |

5-(1-chloroethyl)-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEHTQHLQKTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to 5-Hydroxyethyl Tetrazole

- Starting Materials: Hydroxypropionitrile, sodium azide, triethylamine hydrochloride, and triethylamine.

- Molar Ratios: Hydroxypropionitrile : sodium azide : triethylamine hydrochloride : triethylamine = 1 : 1 : 2 : 10 (preferred).

- Reaction Conditions: Heated in an autoclave at 145 °C for 6 hours under stirring.

- Workup: After reaction completion, liquid caustic soda is added to adjust pH to 1-2, followed by pressure reduction and steam distillation to isolate the solid product.

- Yield and Purity: The product, 5-hydroxyethyl tetrazole, is obtained with a molar yield of approximately 88% and purity around 99.4% after purification with vinyl acetic monomer heating.

Protection with Triphenylmethyl Chloride

- Solvent: Tetrahydrofuran (THF).

- Reagents: 5-hydroxyethyl tetrazole, triethylamine, triphenylmethyl chloride.

- Molar Ratios: 5-hydroxyethyl tetrazole : triethylamine : triphenylmethyl chloride : sulfur oxychloride : THF = 1 : 0.8–2.0 : 0.8–2.0 : 0.8–2.0 : 2–50 (preferred).

- Conditions: Triphenylmethyl chloride is slowly added dropwise to the stirred solution at 5–60 °C, then the mixture is allowed to react for 1–60 hours.

- Purpose: This step protects the tetrazole nitrogen to prevent side reactions during chlorination.

Chlorination of Hydroxyl Group

- Reagent: Sulfur oxychloride (thionyl chloride).

- Conditions: Added to the reaction mixture under stirring and cooling; the reaction proceeds at 0–5 °C for 4–20 hours.

- Outcome: Conversion of the hydroxyl group to a chloro group, yielding 5-chloroethyl-1-triphenylmethyl tetrazole.

- Workup: After chlorination, the mixture is treated with liquid caustic soda to adjust pH to 5–6, followed by cold filtration and washing to isolate the protected chlorinated intermediate.

Deprotection to Final Product

- Conditions: The protected chlorinated intermediate is dissolved in acetonitrile and water; hydrochloric acid is added to adjust pH to 1–2, and the mixture is stirred at room temperature overnight.

- Neutralization: Sodium hydroxide is added to adjust pH to 10–11, stirred for 3 hours, then filtered.

- Final Adjustment: The filtrate is acidified again to pH 3–4 to precipitate and isolate 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole.

- Yield and Purity: Final product purity is typically above 99%, with a total yield around 45% for the entire sequence.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydroxypropionitrile, NaN3, triethylamine | 145 | 6 | 88 | Autoclave, pH adjustment post-reaction |

| Protection | Triphenylmethyl chloride, triethylamine, THF | 5–60 | 1–60 | N/A | Dropwise addition, nitrogen protection |

| Chlorination | Sulfur oxychloride (thionyl chloride) | 0–5 | 4–20 | N/A | Converts OH to Cl |

| Deprotection & Isolation | HCl, NaOH, acetonitrile/water | Room temp | Overnight + 3 | 45 (overall) | pH adjustments for purification |

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted tetrazoles.

Oxidation Reactions: Oxidized derivatives of the original compound.

Reduction Reactions: Reduced forms of the compound with different functional groups.

Scientific Research Applications

Synthetic Routes

- Traditional Methods : Conventional methods utilize sodium azide and nitriles to form tetrazoles through [3+2] cycloaddition reactions. This approach can yield high amounts of the desired tetrazole derivatives under optimized conditions .

- Microwave-Assisted Synthesis : Recent advances have introduced microwave-assisted techniques that significantly reduce reaction times while enhancing yields. For instance, using scandium triflate as a catalyst under microwave irradiation can yield up to 99% of 5-substituted tetrazoles .

Medicinal Chemistry

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis. The structure's symmetry appears to enhance inhibitory action against these bacteria .

- Anticancer Potential : Preliminary research indicates that some tetrazole derivatives may possess anticancer activity, warranting further exploration in drug development.

Chemical Industry

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of specialty chemicals used in different industrial applications .

Agricultural Chemistry

Research has explored the use of tetrazoles as potential agrochemicals. Their ability to interact with biological targets may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Antimicrobial Testing

A series of synthesized tetrazoles were evaluated for their antibacterial activity against various strains. The results indicated that compounds with symmetrical structures exhibited higher inhibitory effects on bacterial growth compared to asymmetrical counterparts. This finding underscores the importance of molecular structure in determining biological activity .

Case Study 2: Microwave-Assisted Synthesis

Research conducted by Coca et al. demonstrated the efficiency of microwave-assisted synthesis for producing high yields of 5-substituted tetrazoles. This method not only reduced reaction times but also simplified product purification processes compared to traditional methods .

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Tetrazole Derivatives

Key Observations :

- Positional Isomerism : The 1-chloroethyl group in the target compound contrasts with the 2-chloroethyl isomer (), where chlorine placement affects steric and electronic properties. The terminal chlorine in 2-chloroethyl derivatives may confer higher reactivity in nucleophilic substitutions .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) exhibit enhanced thermal stability and π-π interactions compared to aliphatic variants, making them suitable for crystal engineering .

- Functional Group Diversity : Sulfur-containing derivatives (e.g., benzylsulfanyl or thioether groups) introduce polarity and redox activity, expanding applications in catalysis or drug design .

Key Observations :

- Cycloaddition Efficiency : The AlCl₃/γ-Al₂O₃ system () offers recyclability and moderate yields for 5-substituted tetrazoles, advantageous for scalability.

- Heterogeneous Catalysis : PEG-400 and Bleaching Earth Clay () enable solvent-free, eco-friendly synthesis of sulfur-linked tetrazoles, aligning with green chemistry principles.

- Commercial Viability : The target compound’s availability () suggests optimized industrial processes, though specific protocols remain proprietary.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Spectroscopic Signatures : The target compound’s ¹H NMR profile distinguishes it from aryl-substituted analogs, with characteristic quartets for the chloroethyl group .

- Thermal Stability : Higher melting points in sulfur- or oxygen-containing derivatives () correlate with increased molecular rigidity and intermolecular interactions.

- Biological Relevance : Chlorine and fluorine substituents (e.g., ) enhance bioactivity, as seen in antimicrobial and kinase-targeting applications .

Application Potential

- Drug Discovery : The 1-chloroethyl group in the target compound may serve as a leaving group in prodrug design, enabling targeted drug release .

- Materials Science: Aryl-substituted tetrazoles () are explored as ligands in coordination polymers due to their planar geometry and nitrogen donor sites.

- Agrochemicals : Sulfur-linked derivatives () exhibit pesticidal activity, attributed to their thioether motifs disrupting enzymatic pathways.

Biological Activity

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound characterized by its tetrazole ring structure, which has been the focus of various research studies due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and presenting them in a structured manner.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 1-chloroethyl chloride under basic conditions. The synthesis typically employs sodium hydroxide or potassium carbonate as a base to facilitate the substitution reaction. The molecular formula of the compound is , and its IUPAC name is 5-(1-chloroethyl)-1-methyltetrazole.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to active sites or modifying enzyme structures. It may also influence signal transduction pathways that regulate various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study of various heterocyclic compounds, this tetrazole derivative showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was notably higher than that of several other tested compounds .

Anticancer Potential

The anticancer potential of tetrazoles has been explored extensively in recent studies. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is crucial for this activity; structure-activity relationship (SAR) analyses suggest that modifications to the substituents on the ring can enhance anticancer efficacy .

Case Studies and Research Findings

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other tetrazoles. For example:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-(chloromethyl)-1-methyl-1H-tetrazole | Lacks the chloroethyl group | Lower reactivity and antimicrobial activity |

| 5-(bromoethyl)-1-methyl-1H-tetrazole | Contains bromine instead of chlorine | Different reactivity profile; potential for varied biological effects |

Q & A

Q. What are the optimal synthetic routes for 5-(1-chloroethyl)-1-methyl-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is recommended:

Tetrazole Core Synthesis : Use cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl/ZnCl₂), followed by methylation at the N1 position .

Chloroethyl Functionalization : Introduce the 1-chloroethyl group via nucleophilic substitution (e.g., reacting with 1-chloroethyl chloride) in a polar aprotic solvent (e.g., DMF) under reflux (70–80°C). Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay) improve regioselectivity .

- Key Parameters : Monitor reaction progression via TLC and optimize pH (e.g., pH 12.5) to suppress side reactions. Yields typically range from 60–75% after recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for characterizing 5-(1-chloroethyl)-1-methyl-1H-tetrazole?

- Methodological Answer :

- IR Spectroscopy : Identify tetrazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and C-Cl stretching (550–750 cm⁻¹) .

- ¹H/¹³C NMR : Confirm methyl (δ 3.5–4.0 ppm) and chloroethyl (δ 1.5–1.8 ppm for CH₂Cl) group positions. Compare shifts to analogs like 5-phenyltetrazole (δ 7.5–8.5 ppm for aromatic protons) .

- X-Ray Crystallography : Resolve ambiguous stereochemistry (e.g., chloroethyl orientation) using single-crystal data. Refinement protocols should target R-factors <0.06 .

Q. How can researchers assess the hydrolytic stability of the chloroethyl group under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies:

- Experimental Design : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC/UV-Vis at 254 nm.

- Key Findings : Chloroethyl groups are prone to hydrolysis in alkaline conditions (pH >10), forming ethanol byproducts. Stabilize formulations using lyophilization or inert atmospheres .

Q. What purification strategies are effective for isolating 5-(1-chloroethyl)-1-methyl-1H-tetrazole from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use hot aqueous acetic acid (80°C) to remove unreacted precursors. Cooling to 4°C enhances crystal formation .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity. Confirm purity via melting point analysis (expected range: 120–125°C) .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of chloroethyl group introduction in tetrazole derivatives?

- Methodological Answer :

- Rate Determination : Conduct time-resolved NMR experiments under pseudo-first-order conditions. Track chloroethylation progress via integration of CH₂Cl proton signals .

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to identify solvent participation in transition states. Compare activation energies for SN1 vs. SN2 pathways .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- DFT Refinement : Optimize molecular geometry (B3LYP/6-311++G(d,p)) and simulate NMR/IR spectra. Adjust for solvent effects (e.g., PCM model for DMSO) .

- Empirical Validation : Cross-reference with X-ray data to validate bond lengths/angles. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. Chloroethyl groups exhibit high electrophilicity (LUMO energy ~ -1.5 eV) .

- Molecular Dynamics (MD) : Simulate solvation dynamics in water/DMSO to predict hydrolysis rates. Correlate with experimental kinetic data .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of 5-(1-chloroethyl)-1-methyl-1H-tetrazole?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic relevance .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare to control compounds like 5-aminotetrazole (known apoptosis inducer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.